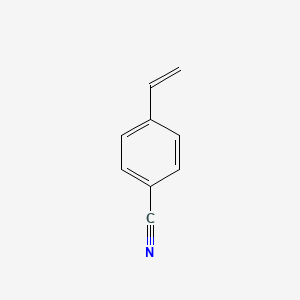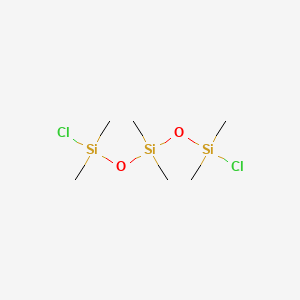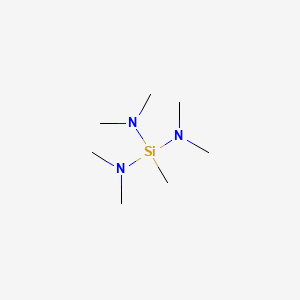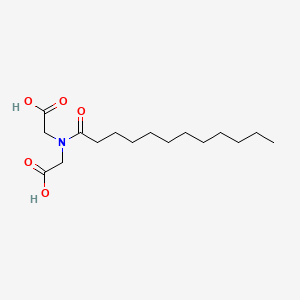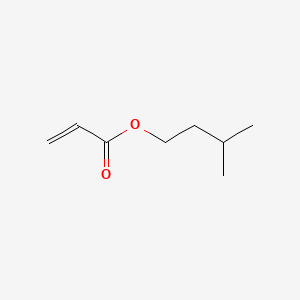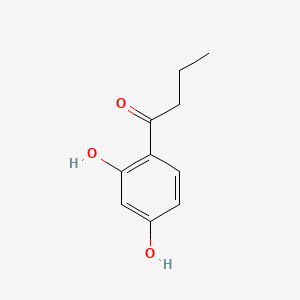
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-
Übersicht
Beschreibung
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is a useful research compound. Its molecular formula is C25H44O6 and its molecular weight is 440.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PEGylierung von Proteinen
„Nonylbenzene-PEG5-OH“ ist eine Verbindung auf Polyethylenglykol (PEG)-Basis. PEGylierung ist der Prozess der kovalenten Anbindung von PEG an ein anderes Molekül, wie z. B. ein Medikament oder ein therapeutisches Protein. PEGylierung kann die Stabilität, Löslichkeit und Sicherheit des Moleküls verbessern und seine Immunogenität reduzieren .
PROTAC-Linker
„Nonylbenzene-PEG5-OH“ kann als Linker bei der Synthese von Proteolyse-Targeting-Chimären (PROTACs) verwendet werden. PROTACs sind eine Klasse von Medikamenten, die durch die Rekrutierung einer E3-Ubiquitin-Ligase wirken, um ein bestimmtes Protein zur Degradation zu markieren .
Enzymatische Miniemulsionspolymerisation
Die Verbindung wurde verwendet, um fluoreszierende Polymerpartikel durch enzymatische Miniemulsionspolymerisation und einen kupfer(I)-katalysierten Click-Reaktionsansatz herzustellen .
Pharmazeutischer Hilfsstoff
„Nonylbenzene-PEG5-OH“ kann als Hilfsstoff in pharmazeutischen Anwendungen verwendet werden. Hilfsstoffe sind Stoffe, die neben dem Wirkstoff in ein Medikament eingebracht werden, um die Abgabe des Medikaments zu unterstützen, seine Stabilität zu verbessern oder seine Bioverfügbarkeit zu erhöhen .
Synthese von PEG-Reagenzien mit definierter Länge
„Nonylbenzene-PEG5-OH“ kann bei der Synthese von PEG-Reagenzien mit definierter Länge verwendet werden. Diese Reagenzien sind nützlich in der Proteomik und anderen biologischen Forschungsmethoden .
Wirkmechanismus
Target of Action
The primary targets of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH are proteins within cells. These compounds are used as linkers in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules .
Mode of Action
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH interact with their targets by joining two essential ligands, crucial for forming PROTAC molecules . These linkers enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Biochemical Pathways
The affected pathway is the ubiquitin-proteasome system. 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH, as part of PROTAC molecules, facilitate the degradation of specific target proteins via this pathway . The downstream effects include the removal of the target protein, which can influence various cellular processes depending on the function of the degraded protein.
Result of Action
The molecular and cellular effects of the action of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH involve the selective degradation of target proteins. This can result in the modulation of cellular processes, potentially leading to therapeutic effects in the context of diseases where the degradation of specific proteins is beneficial .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O6/c1-2-3-4-5-6-7-8-9-24-10-12-25(13-11-24)31-23-22-30-21-20-29-19-18-28-17-16-27-15-14-26/h10-13,26H,2-9,14-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITRRWWILGYENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864952 | |
| Record name | Pentaethylene glycol 4-nonylphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20636-48-0 | |
| Record name | Pentaethylene glycol mono(p-nonylphenyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20636-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaethylene glycol 4-nonylphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


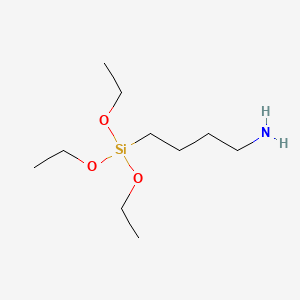
![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)
